2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid
Description
2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a 4-oxobutanoic acid derivative characterized by a 4-chlorobenzylamino substituent at position 2 and a 4-ethoxyphenyl group at position 3. Its structure combines a lipophilic 4-chlorophenyl moiety with a polar 4-ethoxyphenyl group, suggesting balanced physicochemical properties for biological interactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-(4-ethoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-25-16-9-5-14(6-10-16)18(22)11-17(19(23)24)21-12-13-3-7-15(20)8-4-13/h3-10,17,21H,2,11-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKZGXPOGZLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a chlorophenyl group and an ethoxyphenyl moiety, which are pivotal in its biological interactions.
The biological activity of 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is primarily linked to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders.
- Modulation of Apoptotic Pathways : Research indicates that this compound may influence apoptosis through caspase activation, similar to other compounds with related structures .
Anticancer Activity
Several studies have explored the anticancer properties of 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves mitochondrial pathway activation, leading to cytochrome c release and subsequent caspase activation .
- In Vivo Studies : Animal model experiments have indicated tumor growth inhibition when treated with this compound, suggesting its potential as an antitumor agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : In vitro assays showed moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating potential use as an antibacterial agent .
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 18 | Strong |
| Escherichia coli | 10 | Weak |
Case Studies
- Study on Apoptosis Induction : A study conducted on human leukemia U937 cells revealed that treatment with the compound resulted in significant caspase-3 activation and increased cytosolic calcium levels, leading to apoptosis .
- Antibacterial Screening : A recent screening highlighted that derivatives of this compound exhibited varying degrees of antibacterial activity, with some modifications enhancing efficacy against resistant strains .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl and ethoxy groups enhances its efficacy against cancer cells .
2. Antimicrobial Properties
Research has demonstrated that 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid possesses antimicrobial activity against a range of bacterial strains. In vitro studies indicate that it disrupts bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .
3. Neurological Applications
The compound has been investigated for its neuroprotective effects. Preliminary studies suggest it may have potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This opens avenues for research into its use as a therapeutic agent in conditions such as Alzheimer's disease .
Pharmacological Insights
1. Mechanism of Action
The pharmacodynamics of 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid involve multiple pathways. It is believed to interact with specific receptors in the central nervous system, leading to altered neurotransmitter levels which can contribute to its neuroprotective effects .
2. Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. Current findings suggest that while it exhibits low toxicity at therapeutic doses, further long-term studies are required to fully understand its safety in clinical applications .
Industrial Applications
1. Chemical Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it useful in the development of new pharmaceuticals and agrochemicals .
2. Research and Development
Due to its diverse biological activities, 2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid is being explored in academic and industrial research settings. Its potential as a lead compound for drug discovery is significant, particularly in oncology and infectious diseases .
Table: Summary of Research Findings
Notable Research Examples
- Anticancer Research: A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy: Another study focused on its mechanism against Staphylococcus aureus, revealing that it disrupts cell wall integrity.
Comparison with Similar Compounds
Table 1: Position 4 Substituent Comparisons
Key Observations :
- Halogenated aryl groups (e.g., Cl, Br) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Substituent Variations at Position 2
Table 2: Position 2 Substituent Comparisons
Key Observations :
- The 4-chlorobenzylamino group in the target compound offers steric bulk and lipophilicity, which may improve binding to hydrophobic enzyme pockets .
- Phenethylamino substituents (e.g., 3,4-dimethoxyphenethyl) introduce flexibility and additional hydrogen-bonding sites, which could modulate selectivity .
Table 3: Core Modifications and Activities
Key Observations :
- Amino-substituted derivatives (e.g., 2-amino-4-(2-aminophenyl)) may participate in metabolic pathways, highlighting the versatility of the 4-oxobutanoic acid scaffold .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Critical Peaks/Features | Reference |
|---|---|---|
| H NMR | δ 7.2–8.1 ppm (aromatic H), δ 4.0–4.2 ppm (OCH) | |
| X-ray Diffraction | Bond length: C=O (1.21 Å), C-N (1.45 Å) | |
| IR Spectroscopy | 1700 cm (C=O), 3300 cm (N-H) |
Q. Table 2. Common Contaminants and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Unreacted aldehyde | Step 1 (Knoevenagel) | Silica gel chromatography |
| Racemic byproducts | Step 2 (Michael add.) | Chiral HPLC purification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
